Comparative Antiproliferative Activity: 3,4-Dimethoxyphenethyl vs. Benzyl and 4-Fluorobenzyl Isothiocyanate Analogs in NCI-60 Cancer Cell Panel
In NCI Developmental Therapeutics Program 60-cell-line in vitro screening, 3,4-dimethoxyphenethyl-containing isothiocyanate analogs demonstrated excellent inhibition across multiple cancer cell lines, but were relatively less active than benzyl and 4-fluorobenzyl analogs [1]. This differential activity profile establishes that the 3,4-dimethoxyphenethyl moiety confers a distinct spectrum of cancer cell line sensitivity that differs from alternative phenethyl and benzyl substituents, providing a quantifiable basis for selecting this specific scaffold when targeting particular tumor histotypes [1].
| Evidence Dimension | Antiproliferative activity across cancer cell lines |
|---|---|
| Target Compound Data | Showed excellent inhibition against several tested cancer cell lines; relatively less active than benzyl and 4-fluorobenzyl analogs |
| Comparator Or Baseline | Benzyl isothiocyanate analogs and 4-fluorobenzyl isothiocyanate analogs |
| Quantified Difference | Benzyl and 4-fluorobenzyl analogs were relatively more active than 3,4-dimethoxyphenethyl analogs (magnitude of difference cell-line-dependent) |
| Conditions | NCI 60-cell-line in vitro human tumor cell screen |
Why This Matters
Procurement of the 3,4-dimethoxyphenethyl analog is scientifically justified when investigating structure-activity relationships for moderate-potency scaffolds or when the benzyl/fluorobenzyl analogs exhibit undesirable toxicity or physicochemical limitations.
- [1] National Cancer Institute Developmental Therapeutics Program. In vitro human cancer cell screen data for isothiocyanate analogs containing 3,4-dimethoxyphenethyl, benzyl, and 4-fluorobenzyl moieties. View Source
